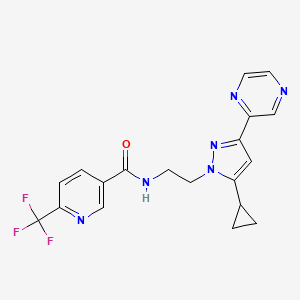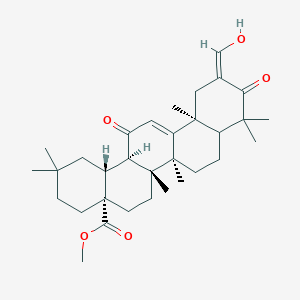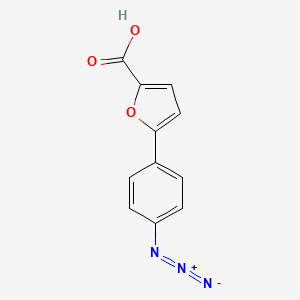
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C19H17F3N6O and its molecular weight is 402.381. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Engineering and Molecular Assemblies
Research on nicotinamide and pyrazinamide derivatives, such as the synthesis of cocrystals with dihydroxybenzoic acids, reveals insights into crystal lattice energetic features and basic recognition patterns in molecular assemblies. These studies are crucial for understanding the structural basis of molecular interactions, which has implications for drug design and materials science. The analysis of interaction networks in these cocrystals reflects the affinity of COOH and OH groups toward N-donor compounds, highlighting the role of heterocyclic compounds' basic character in forming primary synthons in crystal lattices (Jarzembska et al., 2017).
Biochemical Applications and Antimicrobial Activities
Nicotinamide derivatives have been studied for their biochemical applications and antimicrobial activities. For example, synthetic and biological studies on fused pyrazoles and their derivatives show potential antimicrobial and antiviral effects, indicating these compounds' relevance in developing new therapeutic agents (Joshi et al., 2010). Such research is fundamental for discovering novel drugs with specific mechanisms of action against microbial pathogens.
Pharmaceutical Research and Drug Development
The structural modification and synthesis of nicotinamide derivatives, including efforts to explore their therapeutic potentials, such as anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral properties, are key areas of pharmaceutical research. Studies on celecoxib derivatives, for instance, have evaluated their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, demonstrating the diverse therapeutic applications of nicotinamide-based compounds (Küçükgüzel et al., 2013).
Antituberculosis Drug Research
The role of nicotinamide and pyrazinamide derivatives in antituberculosis drug research, especially focusing on mechanisms of drug resistance and the enzymatic activity involved in the activation of prodrugs like pyrazinamide, highlights their importance in addressing global health challenges. Research on pyrazinamide-resistant Mycobacterium tuberculosis and the detection of pyrazinamidase activity underscores the need for understanding drug action mechanisms and resistance to improve tuberculosis treatment strategies (Suzuki et al., 2002).
Propriétés
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O/c20-19(21,22)17-4-3-13(10-26-17)18(29)25-7-8-28-16(12-1-2-12)9-14(27-28)15-11-23-5-6-24-15/h3-6,9-12H,1-2,7-8H2,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWFWBFJGUYKBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CN=C(C=C3)C(F)(F)F)C4=NC=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2411537.png)
![3-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde O-methyloxime](/img/structure/B2411538.png)
![N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2411542.png)

![6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2411545.png)
![6-[5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2411546.png)

![[2-(3-Cyano-6-methyl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetyl]-carbamic acid ethyl ester](/img/structure/B2411549.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-phenylpentyl)urea](/img/structure/B2411550.png)
![N-(3-bromophenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2411551.png)
![3-allyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2411554.png)
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2411556.png)
![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2411558.png)